molecular formula C8H7BrN2O2S B13887849 Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate

Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate

Cat. No.: B13887849
M. Wt: 275.12 g/mol
InChI Key: GGFWTQJSLQQTKB-UHFFFAOYSA-N
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Description

Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate is a heterocyclic compound that contains both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the heterocyclic rings can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromoimidazo[4,3-b][1,3,4]thiadiazole-7-carboxylate
  • Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate

Uniqueness

Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate is unique due to the specific arrangement of the imidazole and thiazole rings, which can impart distinct chemical and biological properties. Its bromine atom also allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H7BrN2O2S

Molecular Weight

275.12 g/mol

IUPAC Name

ethyl 7-bromoimidazo[5,1-b][1,3]thiazole-3-carboxylate

InChI

InChI=1S/C8H7BrN2O2S/c1-2-13-8(12)5-3-14-7-6(9)10-4-11(5)7/h3-4H,2H2,1H3

InChI Key

GGFWTQJSLQQTKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C(N=CN12)Br

Origin of Product

United States

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